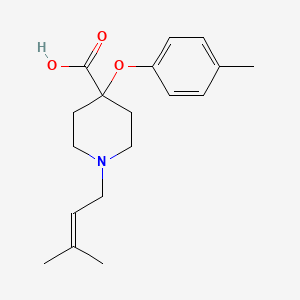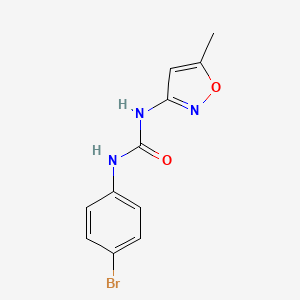
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is a chemical compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. The compound is also commonly referred to as JNJ-5207852 and has been studied for its ability to modulate the activity of certain receptors in the body. In
Aplicaciones Científicas De Investigación
1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in a variety of medical conditions. One area of research has focused on its ability to modulate the activity of certain receptors in the body, such as the TRPV1 receptor. This receptor is involved in pain sensation, and JNJ-5207852 has been shown to have analgesic effects in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves its ability to modulate the activity of certain receptors in the body. Specifically, it has been shown to bind to the TRPV1 receptor and inhibit its activity. This receptor is involved in pain sensation, and by inhibiting its activity, JNJ-5207852 has been shown to have analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in preclinical studies. It has also been shown to have anxiolytic effects, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is its specificity for the TRPV1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the body. However, one limitation of using JNJ-5207852 is its relatively low potency, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid. One area of research could focus on its potential as a treatment for pain and inflammation in humans. Another area of research could focus on its anxiolytic effects and its potential as a treatment for anxiety disorders. Additionally, researchers could explore the potential of JNJ-5207852 as a tool for studying the TRPV1 receptor and its role in pain sensation and other physiological processes.
Métodos De Síntesis
The synthesis of 1-(3-methylbut-2-en-1-yl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid involves several steps. The first step involves the reaction of 4-methylphenol with 3-chloro-1-butene to form 4-(3-chlorobut-2-en-1-yl)phenol. This intermediate is then reacted with piperidine and sodium hydride to form 4-(4-methylphenoxy)piperidine. Finally, the carboxylic acid group is introduced through a reaction with chloroacetic acid and triethylamine.
Propiedades
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-11-19-12-9-18(10-13-19,17(20)21)22-16-6-4-15(3)5-7-16/h4-8H,9-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPYVDFSRBYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)CC=C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine](/img/structure/B5395474.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
![5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5395490.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)


![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5395530.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)
![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)

![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)